4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KUS-121 free acid involves the diazotization of 4-amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]naphthalene-1-sulfonic acid. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then coupled with the appropriate aromatic compound to yield the final product .
Industrial Production Methods
Industrial production methods for KUS-121 free acid are not well-documented in the literature. the general approach would involve scaling up the synthetic route mentioned above, ensuring the reaction conditions are optimized for large-scale production. This would include precise control of temperature, pH, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
KUS-121 free acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the azo group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
KUS-121 free acid has several scientific research applications, including:
Neuroprotection: It has been studied for its potential to protect neurons from damage in conditions such as central retinal artery occlusion.
Cardiovascular Research: The compound has shown promise in reducing atherosclerosis progression by maintaining intracellular ATP levels and mitigating endoplasmic reticulum stress in endothelial cells.
Cellular Biology: KUS-121 free acid is used to study the role of valosin-containing protein in cellular processes, including protein degradation and stress responses.
Mechanism of Action
KUS-121 free acid exerts its effects by selectively inhibiting the ATPase activity of valosin-containing protein. This inhibition helps maintain cellular ATP levels and reduces endoplasmic reticulum stress, which is implicated in various pathological conditions. The compound’s molecular targets include valosin-containing protein and associated pathways involved in protein degradation and stress responses .
Comparison with Similar Compounds
Similar Compounds
KUS-121 dihydrate: This compound is a hydrated form of KUS-121 free acid and shares similar properties and applications.
Other ATPase Inhibitors: Compounds such as bortezomib and carfilzomib also inhibit ATPase activity but target different proteins and have distinct applications.
Uniqueness
KUS-121 free acid is unique due to its selective inhibition of valosin-containing protein ATPase activity, which distinguishes it from other ATPase inhibitors. This selectivity allows it to specifically target pathways involved in maintaining cellular ATP levels and mitigating endoplasmic reticulum stress, making it a valuable tool in neuroprotection and cardiovascular research .
Properties
CAS No. |
1357245-09-0 |
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Molecular Formula |
C22H17FN4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H17FN4O3S/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24/h2-12H,24H2,1H3,(H,28,29,30) |
InChI Key |
QOLHSSNEBRFIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
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